3-(1-methyl-1H-pyrazol-5-yl)oxetan-3-amine hydrochloride
Description
3-(1-Methyl-1H-pyrazol-5-yl)oxetan-3-amine hydrochloride is a bicyclic amine derivative featuring an oxetane ring substituted with a 1-methylpyrazole moiety. This compound is of interest in medicinal chemistry and organic synthesis due to its compact, rigid structure, which enhances binding affinity and metabolic stability in drug candidates .
Properties
CAS No. |
2742659-23-8 |
|---|---|
Molecular Formula |
C7H12ClN3O |
Molecular Weight |
189.64 g/mol |
IUPAC Name |
3-(2-methylpyrazol-3-yl)oxetan-3-amine;hydrochloride |
InChI |
InChI=1S/C7H11N3O.ClH/c1-10-6(2-3-9-10)7(8)4-11-5-7;/h2-3H,4-5,8H2,1H3;1H |
InChI Key |
NBOXBVGLZYQNIZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2(COC2)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-pyrazol-5-yl)oxetan-3-amine hydrochloride typically involves the formation of the pyrazole ring followed by the introduction of the oxetane moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial for optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1-methyl-1H-pyrazol-5-yl)oxetan-3-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles and oxetanes, depending on the specific reagents and conditions used .
Scientific Research Applications
3-(1-methyl-1H-pyrazol-5-yl)oxetan-3-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-pyrazol-5-yl)oxetan-3-amine hydrochloride involves its interaction with specific molecular targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The oxetane ring can enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-(1-methyl-1H-pyrazol-5-yl)oxetan-3-amine hydrochloride with key analogs, emphasizing substituent effects, physicochemical properties, and applications:
Substituent-Driven Functional Differences
- Pyrazole vs. Fluorophenyl/Nitrophenyl: The pyrazole group in the target compound enables hydrogen-bonding interactions (N–H donors/acceptors) critical for binding to biological targets like kinases . In contrast, the electron-withdrawing nitro group in 3-(3-nitrophenyl)oxetan-3-amine HCl reduces solubility but enhances reactivity in reduction or coupling reactions .
- Oxetane vs. Piperidine Scaffolds : The oxetane ring’s strain and polarity improve solubility compared to the more lipophilic piperidine derivatives (e.g., 3-(but-3-en-1-yl)piperidine HCl), making oxetane-based compounds preferable in aqueous biological systems .
Biological Activity
3-(1-methyl-1H-pyrazol-5-yl)oxetan-3-amine hydrochloride is a compound of interest due to its potential biological activities. This article reviews its structural characteristics, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : CHNO
- Molecular Weight : 155.18 g/mol
- SMILES Notation : CN1C(=CC=N1)C2(COC2)N
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 154.09749 | 129.5 |
| [M+Na]+ | 176.07943 | 135.8 |
| [M+NH4]+ | 171.12403 | 134.7 |
| [M+K]+ | 192.05337 | 133.4 |
Anticancer Potential
Recent studies have highlighted the compound's potential in cancer therapy, particularly its ability to induce apoptosis in cancer cells. For instance, a study involving various breast cancer cell lines demonstrated that treatment with a related compound led to significant apoptosis, measured by caspase-3 activation, indicating that similar derivatives may exhibit anticancer properties .
The proposed mechanism of action involves the inhibition of specific protein kinases, which play critical roles in cell proliferation and survival pathways. Inhibition of these kinases can lead to cell cycle arrest and subsequent apoptosis in malignant cells .
Case Studies and Research Findings
-
Study on Apoptosis Induction :
- Objective : To assess the apoptotic effects of the compound on breast cancer cells.
- Methodology : Cells were treated with varying concentrations of the compound over 72 hours, followed by analysis using fluorescence intensity assays.
- Results : A significant increase in apoptotic markers was observed at concentrations as low as 0.1 µM, suggesting potent activity against cancer cells .
- Inhibition of Protein Tyrosine Phosphatases :
Summary of Biological Activities
The biological activities associated with this compound include:
- Induction of Apoptosis : Significant effects on cancer cell lines.
- Protein Kinase Inhibition : Potential to disrupt key signaling pathways involved in tumor growth.
- Tyrosine Phosphatase Modulation : Implications for metabolic disorders like diabetes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
